

DCH36_06: Application Notes and Protocols for Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These epigenetic regulators are critical for chromatin remodeling and the transcriptional regulation of genes involved in cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of p300/CBP activity is strongly implicated in the etiology of various cancers, particularly leukemia. **DCH36_06** has demonstrated significant anti-tumor activities both in vitro and in vivo, making it a valuable tool for cancer research and a potential therapeutic candidate.[1]

These application notes provide a comprehensive overview of the applications of **DCH36_06** in cancer research, including its mechanism of action, effects on cancer cells, and detailed protocols for key experiments.

Mechanism of Action

DCH36_06 exerts its anti-cancer effects by selectively inhibiting the HAT activity of p300 and CBP. This inhibition leads to a decrease in the acetylation of histone and non-histone proteins, thereby altering gene expression. A key target of p300/CBP is the lysine 18 residue of histone H3 (H3K18). **DCH36_06** treatment leads to a significant reduction in global H3K18 acetylation (H3K18ac) levels in leukemic cells.[1]



The downstream consequences of p300/CBP inhibition by DCH36_06 include:

- Cell Cycle Arrest: DCH36_06 induces a dose-dependent arrest of the cell cycle at the G1 phase.[1]
- Induction of Apoptosis: The compound triggers programmed cell death by activating the intrinsic apoptotic pathway, evidenced by the cleavage and activation of pro-caspase 9, procaspase 3, and Poly (ADP-ribose) polymerase 1 (PARP1).[1]
- Modulation of Gene Expression: DCH36_06 alters the expression of genes crucial for cancer cell survival and proliferation, including MYC, HIF1A, and BAX.[2]

Data Presentation

In Vitro Inhibitory Activity of DCH36 06

Target	IC50 (µM)
p300	0.6
СВР	3.2

Anti-proliferative Activity of DCH36_06 in Leukemia Cell

Lines

Cell Line	IC50 (µM)
MOLT-4	1.8
Jurkat	2.1
MV4-11	3.5
THP-1	4.2
K562	5.7
Kasumi-1	6.3



Effect of DCH36_06 on Cell Cycle Distribution in MOLT-4

Cells (48h treatment)

Treatment	% G1 Phase	% S Phase	% G2/M Phase
Control (DMSO)	45.2	38.1	16.7
DCH36_06 (5 μM)	62.5	25.3	12.2
DCH36_06 (10 μM)	78.1	12.4	9.5

Induction of Apoptosis by DCH36_06 in MOLT-4 Cells

(48h treatment)

Treatment	% Apoptotic Cells (Annexin V+)
Control (DMSO)	5.3
DCH36_06 (5 μM)	25.8
DCH36_06 (10 μM)	48.2

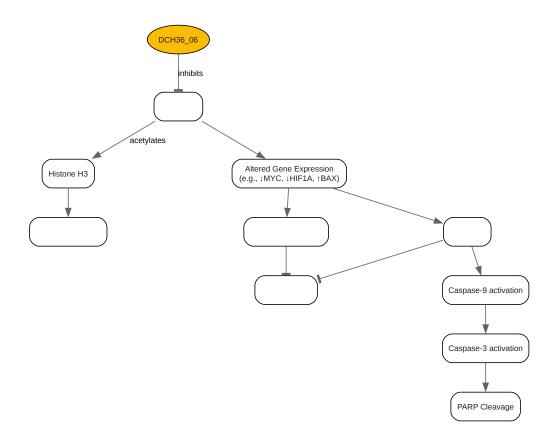
In Vivo Efficacy of DCH36_06 in a MOLT-4 Xenograft

Model

Treatment Group	Mean Tumor Volume (mm³) at Day 20	Tumor Growth Inhibition (%)
Vehicle Control	1520 ± 150	-
DCH36_06 (25 mg/kg)	850 ± 120	44.1
DCH36_06 (50 mg/kg)	480 ± 95	68.4

Signaling Pathways and Experimental Workflows

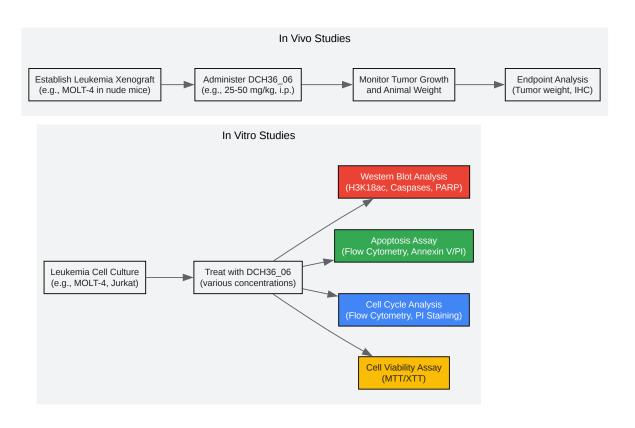




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Caption: **DCH36_06** inhibits p300/CBP, leading to cell cycle arrest and apoptosis.





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References

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- 2. MOLT4 Xenograft Model Altogen Labs [altogenlabs.com]
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